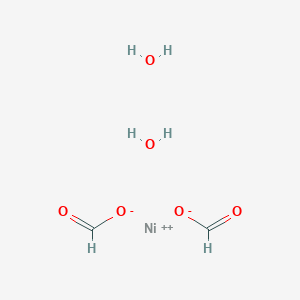

Nickel(II) formate dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C2H6NiO6 |

|---|---|

Molecular Weight |

184.76 g/mol |

IUPAC Name |

nickel(2+);diformate;dihydrate |

InChI |

InChI=1S/2CH2O2.Ni.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2/q;;+2;;/p-2 |

InChI Key |

SMAMDWMLHWVJQM-UHFFFAOYSA-L |

SMILES |

C(=O)[O-].C(=O)[O-].O.O.[Ni+2] |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].O.O.[Ni+2] |

Origin of Product |

United States |

Leaching of Nickel with Formic Acid:

In this initial step, the WC-Ni scrap material is treated with a formic acid solution. The formic acid selectively attacks and dissolves the metallic nickel binder that holds the tungsten carbide grains together, leaving the tungsten carbide particles largely unaffected. The chemical reaction governing this process is:

Ni(s) + 2HCOOH(aq) → Ni(HCOO)₂(aq) + H₂(g)

The resulting aqueous solution contains dissolved nickel in the form of nickel formate (B1220265). Research has shown that various organic acids can be employed for leaching metals, and formic acid presents an effective option for the selective recovery of nickel from hardmetal scraps. researchgate.netcore.ac.uk

Crystallization and Separation of Nickel Ii Formate Dihydrate:

Following the leaching process, the solid tungsten carbide powder is separated from the nickel formate-rich leachate through filtration. The high-purity tungsten carbide powder can then be washed, dried, and reused in the production of new hardmetal tools. dnu.dp.uadnu.dp.ua

The nickel formate (B1220265) solution is then processed to recover the nickel. One straightforward method is the crystallization of nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O) from the solution. researchgate.net This is typically achieved by adjusting the temperature and concentration of the solution to induce precipitation of the green crystalline salt.

Valorization of Nickel Ii Formate Dihydrate:

Once separated, the nickel(II) formate (B1220265) dihydrate can be valorized through several pathways. One common method is thermal decomposition. When heated, nickel(II) formate dihydrate first undergoes dehydration to form the anhydrous salt. sciencemadness.org Upon further heating in a controlled atmosphere, the anhydrous nickel formate decomposes to produce high-purity nickel powder. wikipedia.org The decomposition reaction is as follows:

Ni(HCOO)₂ (s) → Ni(s) + 2CO₂(g) + H₂(g)

This recovered nickel powder is of high value and can be reintroduced into various industrial processes, including the manufacturing of new nickel-based alloys and catalysts.

Alternatively, the nickel formate solution can be subjected to further chemical processing to produce other high-purity nickel compounds, such as nickel sulfate (B86663) or nickel hydroxide, which are also valuable raw materials in various industries. researchgate.net

Below is a table summarizing the key stages and products in the recycling of WC-Ni hard metals using formic acid:

| Process Stage | Description | Key Reactants | Key Products |

| Leaching | Selective dissolution of the nickel binder from the WC-Ni scrap. | WC-Ni scrap, Formic acid (HCOOH) | Tungsten carbide (WC) powder, Nickel formate (Ni(HCOO)₂) solution |

| Separation | Physical separation of the solid tungsten carbide from the liquid leachate. | - | High-purity WC powder, Nickel formate solution |

| Crystallization | Precipitation of this compound from the leachate. | Nickel formate solution | This compound (Ni(HCOO)₂·2H₂O) crystals |

| Valorization | Conversion of this compound into valuable nickel products. | This compound | High-purity nickel (Ni) powder, other nickel compounds |

While the use of formic acid for recycling WC-Ni hard metals is established, detailed research on the optimization of process parameters such as formic acid concentration, temperature, and leaching time, as well as the efficiency of nickel extraction and the purity of the recovered tungsten carbide, is an ongoing area of investigation. Studies on other hydrometallurgical routes for WC-Co and other hard metals provide valuable insights into the potential for optimizing this sustainable recycling process. dnu.dp.uadnu.dp.ua

Thermal Decomposition Pathways and Kinetic Mechanisms of Nickel Ii Formate Dihydrate

Multistage Thermal Decomposition Processes

The thermal breakdown of nickel(II) formate (B1220265) dihydrate is not a single-step event but rather a sequence of distinct stages. kfnl.gov.sasciencemadness.orgresearchgate.net Differential thermal analysis and thermogravimetry have revealed that the decomposition proceeds in two primary, successive steps. kfnl.gov.sasciencemadness.org The initial stage involves the loss of water molecules, or dehydration, followed by the decomposition of the resulting anhydrous nickel formate. kfnl.gov.sasciencemadness.org

Dehydration Kinetics and Mechanisms of Nickel(II) Formate Dihydrate

The first stage of the thermal decomposition is an endothermic process corresponding to the removal of the two water molecules of hydration. sciencemadness.org This dehydration step typically occurs at temperatures around 180°C. sciencemadness.org The weight loss observed in thermogravimetric analysis aligns with the theoretical water content of the dihydrate, which is approximately 19.2%. sciencemadness.org

Kinetic studies of this dehydration process under isothermal conditions have shown that it is best described by phase boundary models. kfnl.gov.sasciencemadness.org This suggests that the reaction interface, the boundary between the hydrated and dehydrated phases, controls the rate of the reaction. The process leads to physical changes in the material, such as the rounding of crystal edges and faces as water is released. researchgate.net

Decomposition of Anhydrous Nickel Formate to Nickel Oxide (NiO) and Finely Divided Nickel Metal

Following dehydration, the anhydrous nickel formate undergoes further decomposition at higher temperatures. kfnl.gov.sasciencemadness.org When heated in the presence of air, this second stage is an exothermic process that occurs at approximately 240°C, leading to the formation of nickel oxide (NiO). sciencemadness.org The weight loss during this step is around 47%, which is close to the theoretical value for the conversion of anhydrous nickel formate to NiO. sciencemadness.org

However, when the decomposition is carried out in an inert atmosphere or vacuum, the primary product is finely divided nickel metal. hw.ac.ukwikipedia.org This process is of particular interest for producing nickel catalysts. sciencemadness.org The decomposition in an inert environment can proceed through concurrent routes, yielding nickel, carbon dioxide, carbon monoxide, and water or nickel, hydrogen, and carbon dioxide. sciencemadness.org

Mechanistic Insights into Pyrolytic Transformations

The pyrolysis of this compound involves complex chemical transformations, including self-redox reactions and the evolution of various gases that play a crucial role in the final product formation.

Identification of Principle Intermediate and Final Products

In-situ studies using techniques like quick scanning X-ray absorption fine structure (QXAFS) have been instrumental in identifying the intermediate and final products of the pyrolytic decomposition. hw.ac.uk These studies confirm that the process begins with rapid dehydration, followed by the decomposition of the formate anion. hw.ac.uk Anhydrous nickel formate serves as a key intermediate in this process.

The final product is highly dependent on the atmosphere. In an oxidizing environment like air, the final product is predominantly nickel oxide (NiO). sciencemadness.orgbits-pilani.ac.inrsc.org In contrast, pyrolysis in an inert or reducing atmosphere yields finely divided nickel metal. hw.ac.ukwikipedia.org The formation of NiO in air is a result of the immediate oxidation of the highly reactive, high-surface-area nickel metal that is initially formed. sciencemadness.org

Table 1: Intermediate and Final Products of this compound Decomposition

| Decomposition Stage | Intermediate Product | Final Product (in Air) | Final Product (Inert Atmosphere) |

| Dehydration | Anhydrous Nickel Formate | - | - |

| Decomposition | - | Nickel Oxide (NiO) | Finely Divided Nickel Metal |

Role of Self-Redox Reactions and Evolved Gases (H₂, CO, CO₂) in Nickel Nanoparticle Formation

The decomposition of the formate group is a self-redox reaction, where the formate anion acts as an internal reducing agent for the Ni(II) ions. researchgate.net This is a key feature of the pyrolysis of nickel formate, enabling the formation of metallic nickel without the need for an external reducing agent. researchgate.net

During this decomposition, a mixture of gases is evolved, primarily hydrogen (H₂), carbon monoxide (CO), and carbon dioxide (CO₂). nih.gov These evolved gases, particularly hydrogen and carbon monoxide, are reducing agents themselves and contribute to the reduction of any intermediate nickel oxide that may form, thereby facilitating the production of nickel nanoparticles. researchgate.net The specific composition of the evolved gas mixture can influence the characteristics of the resulting nickel nanoparticles.

Kinetic Modeling of Solid-State Decomposition Reactions

The kinetics of the solid-state decomposition of this compound have been analyzed using various models to understand the underlying reaction mechanisms. kfnl.gov.sasciencemadness.orgiitm.ac.in The choice of the kinetic model often depends on the specific stage of the decomposition and the experimental conditions. researchgate.net

For the initial dehydration step, as mentioned earlier, phase boundary models provide the best fit to the experimental data. kfnl.gov.sasciencemadness.org For the subsequent decomposition of the anhydrous salt in air, the reaction is often described by nucleation models, such as the branching nucleation model (Prout-Tompkins equation) or the Mampel unimolecular law. sciencemadness.orgresearchgate.net This suggests that the reaction rate is controlled by the formation and growth of new product nuclei within the solid reactant. sciencemadness.org

Kinetic analysis typically involves fitting isothermal or non-isothermal thermogravimetric data to various solid-state reaction models. iitm.ac.in The activation energy for the decomposition and oxidation of nickel formate to NiO in air has been determined to be approximately 70 kJ mol⁻¹. sciencemadness.org In vacuum, the decomposition curves often exhibit a sigmoidal shape, which is characteristic of nucleation and growth processes. sciencemadness.org The kinetic behavior can be significantly influenced by factors such as the presence of trace amounts of water, which can inhibit the formation of nickel nuclei. sciencemadness.org

Table 2: Kinetic Models for the Decomposition of this compound

| Decomposition Stage | Best Fit Kinetic Model(s) | Description |

| Dehydration | Phase Boundary Models | Reaction rate is controlled by the advance of the reactant-product interface. |

| Decomposition of Anhydrous Salt (in Air) | Branching Nucleation Model (Prout-Tompkins), Mampel Unimolecular Law | Rate is determined by the formation of branching nuclei or by the nucleation process itself. |

Application of Phase Boundary Models for Dehydration

The initial step in the thermal decomposition of this compound is dehydration, which involves the removal of two water molecules. sciencemadness.org Kinetic analysis of isothermal thermogravimetry (TG) data reveals that this dehydration step is best described by phase boundary models. kfnl.gov.saresearchgate.net In these models, the reaction rate is controlled by the advancement of the interface between the reactant (hydrated salt) and the product (anhydrous salt). The geometry of this interface's progression is a key factor in determining the reaction kinetics. kfnl.gov.sa

The dehydration process is endothermic, as indicated by differential thermal analysis (DTA), with a peak occurring at approximately 180°C. sciencemadness.org The weight loss associated with this step is around 20%, which aligns with the theoretical value of 19.2% for the removal of two water molecules. sciencemadness.org

| Kinetic Model | g(α) Equation |

| Phase Boundary (Contracting Area) | R₂ = 1 - (1-α)¹/² |

| Phase Boundary (Contracting Volume) | R₃ = 1 - (1-α)¹/³ |

Table 1: Phase boundary models applicable to the dehydration of this compound. The function g(α) represents the integral form of the kinetic model, where α is the fractional reaction. researchgate.net

Branching Nucleation Model Analysis for Anhydrous Salt Decomposition

Following dehydration, the resulting anhydrous nickel(II) formate undergoes decomposition. In an air atmosphere, this decomposition is coupled with oxidation to form nickel(II) oxide (NiO). sciencemadness.orgkfnl.gov.saresearchgate.net The kinetic data for this second stage of decomposition are best fitted by the branching nucleation model, specifically the Prout-Tompkins equation. sciencemadness.org This model suggests that the reaction is controlled by the formation of branching nuclei, which accelerate the decomposition process. sciencemadness.org

The decomposition of the anhydrous salt is an exothermic process, with a DTA peak observed at around 240°C in air. sciencemadness.org This step corresponds to a weight loss of approximately 47%, close to the theoretical value of 49.5% for the conversion of anhydrous nickel formate to NiO. sciencemadness.org The activation energy for this decomposition and oxidation step is reported to be about 70 kJ mol⁻¹. sciencemadness.org

In an inert atmosphere, such as nitrogen, the decomposition of anhydrous nickel formate can proceed via two concurrent routes, yielding metallic nickel, carbon dioxide, carbon monoxide, and water or hydrogen. researchgate.net

| Kinetic Model | g(α) Equation |

| Prout-Tompkins (Branching Nucleation) | P₁ = ln[α/(1-α)] |

Table 2: Branching nucleation model applicable to the decomposition of anhydrous Nickel(II) Formate. The function g(α) represents the integral form of the kinetic model, where α is the fractional reaction. sciencemadness.orgresearchgate.net

Morphological Evolution during Thermal Decomposition

The thermal decomposition process is accompanied by significant changes in the morphology of the material, as observed through scanning electron microscopy (SEM). sciencemadness.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization of Nickel Ii Formate Dihydrate Systems

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA-TG) Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques for probing the thermal stability and decomposition pathway of nickel(II) formate (B1220265) dihydrate. uni-siegen.deeag.com TGA precisely measures changes in a sample's mass as a function of temperature, while DTA monitors the temperature difference between a sample and an inert reference, revealing endothermic and exothermic processes. uni-siegen.de

The thermal decomposition of nickel(II) formate dihydrate typically proceeds in distinct stages. The initial step involves the loss of its two water molecules of hydration, a process that is observed as a weight loss in the TGA curve and an endothermic peak in the DTA curve. This dehydration is followed by the decomposition of the anhydrous nickel formate. When heated in a vacuum to 300 °C, it decomposes to form pure nickel. wikipedia.org The decomposition process involves the breakdown of the formate anions, leading to the formation of either metallic nickel or nickel oxide, depending on the atmospheric conditions. acs.org

Table 1: Thermal Decomposition Stages of this compound

| Decomposition Stage | Temperature Range (°C) | Process |

| Dehydration | 130–140 | Loss of water molecules to form anhydrous nickel formate. wikipedia.org |

| Decomposition | 180–200 | Decomposition of anhydrous nickel formate. wikipedia.org |

Note: The exact temperatures can vary depending on factors such as heating rate and atmosphere.

X-ray Absorption Fine Structure (XAFS) Spectroscopy for In Situ Pyrolytic Decomposition Monitoring

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique for investigating the local atomic structure of materials in various states, including amorphous and crystalline forms. ornl.gov This makes it particularly well-suited for in-situ monitoring of chemical reactions like the pyrolytic decomposition of this compound. acs.org

In-situ Quick XAFS (QXAFS) studies have been instrumental in elucidating the mechanism of the thermal decomposition of this compound. acs.org These studies reveal a process that begins with a rapid dehydration step. This is followed by the decomposition of the formate anion, which proceeds through a nickel oxide intermediate before ultimately yielding finely divided nickel metal. acs.org The ability of XAFS to probe the local coordination environment and bonding distances of the nickel atoms provides unambiguous identification of these transient and final species, which were previously subjects of uncertainty. acs.org

Electron Microscopy Techniques for Morphological and Elemental Analysis

Electron microscopy techniques are indispensable for characterizing the morphology, size, and elemental composition of the products derived from this compound.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography with a large depth of field. eag.comsurfacesciencewestern.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), it becomes a powerful tool for simultaneous morphological and elemental analysis. eag.comwikipedia.orgnanoscience.com The focused electron beam of the SEM excites the sample, causing the emission of characteristic X-rays from the atoms present. The EDX detector analyzes the energy of these X-rays to identify the elemental composition of the sample. wikipedia.org

In the context of this compound, SEM/EDX is used to examine the morphology of the resulting nickel or nickel oxide particles after decomposition. For instance, the synthesis of superfine nickel particles can be confirmed for their spherical shape and purity using SEM and EDX, respectively.

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanomaterial Characterization

High-Resolution Transmission Electron Microscopy (HRTEM) offers even greater magnification and resolution than SEM, enabling the visualization of materials at the atomic scale. This technique is crucial for the detailed characterization of nanomaterials derived from this compound, such as nickel nanowires. HRTEM can reveal the crystal structure, lattice fringes, and any defects present in the nanoparticles, providing invaluable information about their formation and properties.

X-ray Diffraction (XRD) for Phase Identification, Crystallite Size Determination, and Structural Transformations

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material, determining crystallite size, and studying structural transformations. mdpi.com The diffraction pattern produced when X-rays interact with a crystalline sample is unique to its crystal structure.

For this compound itself, single-crystal XRD has been used to redetermine its crystal structure with high precision. researchgate.net It crystallizes in the monoclinic space group P2/c. researchgate.net The structure consists of two distinct nickel(II) cation environments: one coordinated by six oxygen atoms from six different formate anions, and the other coordinated by four oxygen atoms from water molecules and two from formate anions. researchgate.net These units are linked into a three-dimensional framework by the bridging formate anions. researchgate.net

During the decomposition of this compound, XRD is used to identify the resulting phases, such as face-centered cubic (fcc) nickel or nickel oxide. The broadening of the diffraction peaks can also be used to estimate the average crystallite size of the resulting nanoparticles.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 8.6033 (4) |

| b (Å) | 7.0603 (3) |

| c (Å) | 9.2139 (4) |

| β (°) | 96.868 (2) |

| Volume (ų) | 550.91 (4) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 2.228 |

Data from the redetermination of the crystal structure. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Ligand and Structural Characterization

The IR and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrations of the formate (HCOO⁻) groups and the water molecules. For example, the positions of the carboxylate stretching frequencies can provide information about the coordination mode of the formate ligand. The O-H stretching vibrations of the water molecules are also readily identifiable. nih.gov

Upon decomposition, the disappearance of the formate and water vibrational modes and the appearance of new bands can be used to monitor the reaction. For instance, if nickel oxide is formed, its characteristic phonon modes would become apparent in the spectra. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational properties due to their different selection rules. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition, Electronic Structure, and Chemical State Probes during Decomposition

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to investigate the elemental composition, chemical states, and electronic structures of materials. In the context of the thermal decomposition of this compound, XPS provides critical insights into the changes occurring at the material's surface as it transitions from the hydrated salt to anhydrous and finally to metallic nickel or nickel oxide.

During thermal decomposition, which is often studied under vacuum conditions for XPS analysis, the technique can track the evolution of the core-level spectra of nickel (Ni 2p), oxygen (O 1s), and carbon (C 1s). Studies on similar compounds, such as nickel oxalate (B1200264) dihydrate, provide a strong model for the expected changes in this compound. acs.orgresearchgate.net The process typically occurs in distinct stages: dehydration followed by the decomposition of the anhydrous salt.

Dehydration Stage: As the material is heated, the water of crystallization is removed. XPS can monitor this process by observing changes in the O 1s spectrum. The initial spectrum shows contributions from both the formate ligand and the water molecules. As dehydration proceeds, the component corresponding to H₂O diminishes. This removal of water molecules from the crystal lattice can affect the local chemical environment of the nickel ions. This is often reflected in subtle shifts in the Ni 2p binding energy and changes in the shape and intensity of its associated satellite peaks. acs.orgresearchgate.net For instance, the satellite-to-main peak intensity ratio in the Ni 2p spectrum is sensitive to the coordination environment and chemical state of the Ni²⁺ ion, and can change during the removal of water ligands. acs.org

Decomposition Stage: Following dehydration, the anhydrous nickel(II) formate decomposes. XPS is instrumental in identifying the resulting products. When heated in a vacuum, the salt decomposes to form metallic nickel (Ni⁰). wikipedia.org This is clearly observed in the Ni 2p spectrum by the appearance of a new peak at a lower binding energy characteristic of metallic nickel, distinct from the higher binding energy peak of the initial Ni²⁺ state. Concurrently, analysis of the C 1s and O 1s spectra reveals the fate of the formate ligand, which breaks down into gaseous products like carbon dioxide (CO₂) and carbon monoxide (CO). If the decomposition is carried out in the presence of air or residual oxygen, the final product is typically nickel oxide (NiO). sciencemadness.orgresearchgate.net XPS can readily distinguish between metallic Ni⁰ and NiO, as the Ni 2p peak for NiO appears at a higher binding energy and exhibits a characteristic satellite structure. acs.orgrsc.org

The table below summarizes typical binding energies observed in XPS studies of nickel compounds during decomposition, providing a reference for tracking the chemical state transformations.

| Core Level | Chemical Species | Typical Binding Energy (eV) | Observation Stage |

|---|---|---|---|

| Ni 2p3/2 | Ni2+ in Nickel Formate | ~856.0 | Initial State |

| Ni 2p3/2 | Ni2+ Satellite | ~861.5 | Initial State |

| Ni 2p3/2 | NiO (Nickel Oxide) | ~854.6 | Decomposition in Air |

| Ni 2p3/2 | Ni0 (Metallic Nickel) | ~852.7 | Decomposition in Vacuum |

| O 1s | Formate (O=C-O) | ~531.5 | Initial State |

| O 1s | Lattice Oxide (in NiO) | ~529.7 | Decomposition in Air |

| C 1s | Formate (HCOO-) | ~288.5 | Initial State |

| C 1s | Adventitious/Graphitic Carbon | ~284.8 | Throughout/Final Product |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Speciation of Nickel(II) Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures in solution. However, its application to systems containing nickel(II) is complicated by the ion's paramagnetic nature. The Ni²⁺ ion typically has two unpaired electrons, which significantly influences the NMR experiment. huji.ac.ilazom.com This paramagnetism leads to two primary effects: large chemical shift ranges (hyperfine shifts) and rapid nuclear relaxation, resulting in severe line broadening. acs.orgresearchgate.net

For octahedral Ni(II) complexes, which is the expected geometry for nickel(II) formate in coordinating solvents, the electronic relaxation times are often long, leading to extremely broad NMR signals that can be difficult or impossible to observe with standard high-resolution spectrometers. researchgate.net Consequently, detailed structural elucidation of this compound in solution via ¹H or ¹³C NMR is generally not feasible.

Despite these challenges, NMR studies on paramagnetic complexes, including those of Ni(II), can still yield valuable information, provided specialized techniques and interpretations are employed. azom.comrsc.orgnih.gov The hyperfine-shifted resonances, though broad, can provide information about the electronic structure and the distribution of spin density within the complex. acs.org The influence of the paramagnetic center causes the chemical shifts of the ligand's nuclei to spread over a range of hundreds of ppm, which can sometimes simplify complex spectra by reducing signal overlap. azom.com

Furthermore, measuring nuclear relaxation times (T₁ and T₂) can offer insights into the structure and dynamics of the complex. The distance between a given nucleus and the paramagnetic metal center strongly influences its relaxation rate, providing a tool for probing the geometry of the complex in solution. acs.org While direct NMR characterization of nickel(II) formate is scarce, the principles established from studies of other paramagnetic nickel(II) complexes would apply. rsc.orgacs.org These studies often focus on understanding magnetic coupling in multinuclear complexes or the disposition of ligands around the metal center. acs.orgnih.gov

The table below outlines the primary challenges and the potential information that can be gleaned from applying NMR to paramagnetic Ni(II) systems.

| NMR Parameter/Phenomenon | Challenge Presented by Paramagnetic Ni(II) | Potential Information Gained |

|---|---|---|

| Chemical Shift | Large hyperfine shifts move resonances far outside the typical diamagnetic range. | Provides insight into spin density distribution on the ligand. Can help resolve overlapping signals. |

| Signal Linewidth | Significant line broadening due to rapid nuclear relaxation, often rendering signals undetectable. | The degree of broadening is related to the nucleus-metal distance, offering structural clues. |

| Nuclear Relaxation (T1, T2) | Relaxation times are dramatically shortened. | Measurements can be used to calculate distances between the Ni(II) ion and specific nuclei in the ligand. |

| Speciation Studies | Difficult to distinguish between different species in equilibrium due to broad, overlapping signals. | In some cases, can be used to study ligand exchange rates and solution equilibria. |

Mass Spectrometry (MS) and Gas Chromatography (GC) for Evolved Gas Analysis

The thermal decomposition of this compound involves the release of specific gaseous products. The combination of thermogravimetric analysis (TGA) with Mass Spectrometry (MS) and/or Gas Chromatography (GC) is a powerful approach for identifying these evolved gases and correlating them with specific decomposition events. mt.comias.ac.in This hyphenated technique, known as Evolved Gas Analysis (EGA), provides a complete picture of the decomposition pathway. researchgate.netnih.gov

The decomposition proceeds in two main steps, which can be clearly delineated by EGA-MS. sciencemadness.orgkfnl.gov.sa

Dehydration: The first weight loss observed in TGA, typically occurring between 180°C and 200°C, is associated with the release of water molecules. sciencemadness.orgnih.gov A coupled mass spectrometer will simultaneously detect an increase in the ion current for m/z = 18, corresponding to H₂O.

Decomposition of Anhydrous Formate: The second stage of weight loss corresponds to the breakdown of the anhydrous nickel formate. The decomposition products depend on the atmosphere. In an inert atmosphere or vacuum, the primary products are metallic nickel, carbon dioxide, hydrogen gas, and water. wikipedia.org When heated in air, the decomposition is accompanied by oxidation, yielding nickel oxide. sciencemadness.orgresearchgate.net The gaseous products from the formate ligand decomposition include carbon dioxide (CO₂, m/z = 44), carbon monoxide (CO, m/z = 28), hydrogen (H₂, m/z = 2), and potentially methane (B114726) (CH₄, m/z = 16). nih.gov

GC, often coupled with MS (GC-MS), can be used to separate the evolved gases before detection, which is particularly useful for distinguishing between gases with the same integer mass-to-charge ratio, such as CO and N₂ (m/z = 28), although nitrogen is not an expected product here. mt.com The use of TGA-MS/GC allows for the precise determination of the temperature ranges over which each gaseous species is evolved, providing crucial data for kinetic analysis and mechanism elucidation. mdpi.comresearchgate.net

The following table summarizes the major gaseous products evolved during the thermal decomposition of this compound and their characteristic mass-to-charge ratios.

| Evolved Gas | Chemical Formula | Key m/z Ratio | Decomposition Stage | Approximate Evolution Temperature (°C) |

|---|---|---|---|---|

| Water | H2O | 18, 17 | Dehydration | 180 - 220 |

| Carbon Dioxide | CO2 | 44 | Anhydrous Decomposition | > 220 |

| Carbon Monoxide | CO | 28 | Anhydrous Decomposition | > 220 |

| Hydrogen | H2 | 2 | Anhydrous Decomposition | > 220 |

| Methane | CH4 | 16, 15 | Anhydrous Decomposition | > 220 |

Coordination Chemistry and Chemical Reactivity of Nickel Ii Formate Dihydrate

Lewis Acidity and Redox Behavior of Nickel(II) Formate (B1220265) Dihydrate

The chemical reactivity of nickel(II) formate dihydrate is largely defined by the characteristics of the central Ni(II) ion, which acts as a Lewis acid, and its ability to participate in redox reactions.

The Ni(II) center in the complex is a Lewis acid, capable of accepting electron pairs from Lewis bases. This characteristic is fundamental to its coordination chemistry. In the solid state, the nickel ions are coordinated by oxygen atoms from both formate ligands and water molecules. laboratorynotes.comresearchgate.net In solution, these ligands can be exchanged for other Lewis bases. The effectiveness of nickel(II) salts, such as NiCl₂·6H₂O, as mild Lewis acid catalysts in various organic syntheses, like Biginelli and cross-coupling reactions, underscores the Lewis acidic nature of the Ni(II) ion. researchgate.net The interaction with a Lewis acid can significantly accelerate nickel-catalyzed reactions by enhancing charge transfer from the metal to the substrate, thereby facilitating bond cleavage. rsc.org

The redox behavior of nickel(II) complexes is crucial to their catalytic applications. The Ni(II)/Ni(I) and Ni(II)/Ni(0) redox couples are central to many catalytic cycles. Studies on various nickel(II) complexes show that the reduction potential is highly dependent on the nature of the coordinating ligands. rsc.orgrsc.org For instance, the reduction potential of Ni(II) Schiff base complexes can be significantly shifted to more positive values in the presence of redox-inactive metal ions, which act as Lewis acids and form adducts with the complex. rsc.org This modulation of redox potential is critical for processes like hydrogen activation and production. rsc.org

Specific to the formate ligand, certain nickel(II) complexes have been shown to be effective electrocatalysts for the oxidation of formate into CO₂, protons, and electrons. acs.org A proposed mechanism for this process involves the initial binding of the formate ion to the Ni(II) center, followed by a rate-limiting proton and two-electron transfer step. acs.org The redox chemistry of Ni(II) can also involve reactions with reduced oxygen species, leading to the formation of reactive intermediates that can interact with biological molecules. nih.gov

Formation and Characterization of Dinuclear and Polymeric Nickel(II)-Formate Species

This compound is inherently a coordination polymer. Its crystal structure reveals a complex three-dimensional framework where formate anions act as bridging ligands between nickel centers. researchgate.netresearchgate.net

A detailed redetermination of its crystal structure using modern CCD data confirmed that there are two distinct Ni²⁺ cations in the structure, both located on inversion centers and featuring a distorted octahedral coordination. researchgate.netresearchgate.net

One nickel ion (Ni1) is coordinated to six oxygen atoms from six different formate anions.

The second nickel ion (Ni2) is coordinated to four oxygen atoms from two pairs of water molecules and two oxygen atoms from two formate anions.

This arrangement, where formate anions bridge the two types of Ni²⁺ cations, results in the formation of a stable, three-dimensional polymeric network. researchgate.netresearchgate.net The structure is further consolidated by medium-strength hydrogen bonds between the coordinated water molecules and the formate oxygen atoms. researchgate.net

The ability of nickel(II) to form such bridged structures is not limited to the solid state of the formate dihydrate. Numerous studies have focused on the synthesis of dinuclear and other polymeric nickel(II) complexes using various organic ligands. For instance, asymmetric dinuclear Ni(II) complexes have been synthesized to model the active site of the enzyme urease. uludag.edu.tr In these model systems, ligands such as carboxylates (e.g., acetate) and alkoxides act as bridges between the two nickel centers, mimicking biologically relevant structural units. uludag.edu.tr Similarly, other research has led to the creation of one-dimensional and two-dimensional coordination polymers of nickel(II) through the use of flexible bis-benzimidazole and polycarboxylate ligands. researchgate.netacs.org

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 8.6111 (2) | researchgate.net |

| b (Å) | 7.0202 (3) | researchgate.net |

| c (Å) | 9.2230 (3) | researchgate.net |

| β (°) | 97.551 (1) | researchgate.net |

| Volume (ų) | 555.23 (3) | researchgate.net |

| Z | 4 | researchgate.net |

Table 1: Crystallographic Data for this compound. This interactive table provides key crystallographic parameters from the redetermination of the compound's structure.

Computational Chemistry Approaches to Nickel(II) Coordination Complexes

Computational chemistry has become an indispensable tool for understanding the intricate details of nickel(II) coordination complexes. Theoretical methods, particularly Density Functional Theory (DFT), are widely used to complement experimental data and provide insights into molecular structure, bonding, and reactivity that can be difficult to obtain through empirical methods alone. nih.govresearchgate.netnih.govuit.no

These computational approaches allow for the full optimization of the geometries of nickel(II) complexes, and the calculated results for structural parameters like bond lengths and angles often show excellent agreement with data obtained from single-crystal X-ray diffraction. nih.gov Beyond structural prediction, computational studies are employed to calculate vibrational frequencies, chemical shifts for NMR, analyze frontier molecular orbitals (HOMO-LUMO), and map molecular electrostatic potentials. acs.orgnih.gov This information is crucial for interpreting spectroscopic data and understanding the electronic transitions and reactivity patterns of the complexes.

For example, in studies of Ni(II) Schiff base complexes, DFT calculations have been used to elucidate the nature of the Ni(II/I) redox couple and to explain the shift in reduction potentials upon interaction with other metal ions. rsc.org By calculating the orbital energies of the complexes, researchers can correlate theoretical data with experimental electrochemical measurements, providing a deeper understanding of the factors controlling the redox process. rsc.org

Ab Initio and Density Functional Theory (DFT) Investigations of Nickel(II)-Ligand Interactions

Ab initio and DFT methods provide a powerful framework for the detailed investigation of the interactions between a nickel(II) center and its surrounding ligands. These first-principles calculations are used to model the electronic structure and energetics of coordination complexes with high accuracy.

Ab initio calculations have been performed on Ni(II) complexes with various simple ligands such as water, chloride, hydroxide, and ammonia (B1221849) to examine geometries, energies, and vibrational frequencies. acs.org These studies provide fundamental data on the nature of the Ni(II)-ligand bond.

DFT calculations are more commonly employed for larger systems. The B3LYP functional is a popular choice that has proven reliable for predicting the geometries and properties of Ni(II) complexes. nih.gov In the context of this compound, DFT could be used to model the interactions between the Ni(II) ions and the formate and water ligands. Such calculations would yield optimized bond lengths and angles, which can be compared directly with the high-precision experimental data from X-ray diffraction. researchgate.netresearchgate.net Furthermore, DFT can be used to analyze the electronic structure, including the charge distribution and the nature of the frontier molecular orbitals, which helps in understanding the Lewis acidity of the nickel center and the nature of the Ni-O bonds. nih.govacs.org For instance, DFT and time-dependent DFT (TD-DFT) calculations have successfully explained the molecular structures and spectral properties of various Ni(II) complexes. nih.govrsc.org

| Bond | Bond Length (Å) (Experimental) | Reference |

| Ni1—O1 | 2.0543 (8) | researchgate.net |

| Ni1—O2 | 2.0729 (8) | researchgate.net |

| Ni1—O3 | 2.0917 (8) | researchgate.net |

| Ni2—O4 | 2.0503 (8) | researchgate.net |

| Ni2—O5 | 2.0913 (9) | researchgate.net |

| Ni2—O6 | 2.0974 (9) | researchgate.net |

Table 2: Selected Experimental Bond Lengths in this compound. This interactive table lists the coordination bond lengths for the two distinct nickel centers in the crystal structure, which serve as benchmarks for computational investigations.

Speciation Studies of Nickel(II) with Organic Ligands, including Formate

Speciation refers to the distribution of different chemical species of an element in a particular medium, which for nickel(II) in aqueous solution depends heavily on factors like pH and the presence and concentration of various ligands. researchgate.net The complexation of Ni(II) with organic ligands is a competitive process.

In biological fluids or environmental waters, Ni(II) ions can coordinate with a wide array of organic molecules. uludag.edu.trnih.gov Potentiometric and spectroscopic studies are common methods for determining the stability constants of the resulting complexes, which quantify the strength of the metal-ligand interaction. researchgate.net Research on human saliva has shown that at low concentrations, Ni(II) preferentially binds to N-donor amino acids like histidine. However, at higher Ni(II) concentrations, weaker O-donor carboxylate ligands, including formate, lactate, and acetate (B1210297), become major ligands due to their higher ambient concentrations, which allows them to effectively compete for binding to the nickel ions. researchgate.net

Studies investigating the formation of mixed-ligand complexes of Ni(II) with molecules like adenine (B156593) and various amino acids have determined their stability constants potentiometrically. uludag.edu.trnih.gov These studies show that both binary (Ni-Ligand) and ternary (Ni-Ligand1-Ligand2) complexes form, and their relative concentrations are a function of pH. nih.gov The stability of these complexes varies depending on the nature of the organic ligand.

| Ligand (L) | Log K₁ (NiL) | Log K₂ (NiL₂) | Conditions | Reference |

| L-Aspartic Acid | 6.87 | 5.34 | 25°C, I=0.1 M KNO₃ | nih.gov |

| L-Glutamic Acid | 5.61 | 4.60 | 25°C, I=0.1 M KNO₃ | nih.gov |

| L-Asparagine | 5.56 | 4.66 | 25°C, I=0.1 M KNO₃ | nih.gov |

| L-Leucine | 5.54 | 4.70 | 25°C, I=0.1 M KNO₃ | nih.gov |

| L-Phenylalanine | 5.16 | 4.41 | 25°C, I=0.1 M KNO₃ | nih.gov |

| L-Tryptophan | 5.25 | 4.51 | 25°C, I=0.1 M KNO₃ | nih.gov |

| Citric Acid (NiHL) | 4.62 | - | 25°C, I=0.1 M KCl | researchgate.net |

Table 3: Stability Constants for Binary Nickel(II) Complexes with Various Organic Ligands. This interactive table provides the logarithm of the stepwise formation constants (K₁ and K₂) for complexes of Ni(II) with several biologically relevant organic ligands, illustrating the relative stability of these species in aqueous solution.

Applications of Nickel Ii Formate Dihydrate As a Precursor in Materials Science and Catalysis

Catalyst Precursor in Hydrogenation Reactions and General Nickel Catalyst Preparations

Nickel(II) formate (B1220265) dihydrate is a well-established precursor for creating finely-divided nickel catalysts used in hydrogenation reactions. wikipedia.org The thermal decomposition of nickel formate, typically by heating it between 120°C and 350°C in an inert atmosphere, yields pure, catalytically active nickel powder. google.com This process is advantageous because the resulting nickel particles are very fine and possess a high surface area, which is crucial for effective catalysis. wikipedia.org

The decomposition process can be carefully controlled to produce catalysts with desired properties. For instance, slow heating over several hours within a specific temperature range (e.g., 250°C to 350°C) is a preferred method. google.com These catalysts are employed in various hydrogenation processes, including the conversion of alkynes to alkenes. nih.gov While noble metal catalysts like palladium are common for semi-hydrogenation, nickel-based catalysts offer a cost-effective alternative. nih.govrsc.org The preparation of these nickel catalysts often involves the reduction of nickel salts, and nickel(II) formate provides a direct route to the active metallic form. google.comyoutube.com

Synthesis of Carbon Nanotubes (CNTs) and Double-Walled Carbon Nanotubes (DWNTs)

Nickel(II) formate dihydrate has proven to be an effective catalyst precursor for the synthesis of various carbon nanotubes, including multi-walled (MWCNTs) and double-walled carbon nanotubes (DWNTs). cam.ac.ukresearchgate.netacs.org Its use in chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) methods is particularly advantageous due to its low cost, stability in air, and ease of handling. cam.ac.uk

A key benefit of using nickel formate is its ability to form nickel nanoparticles with a controllable and narrow size distribution, which are highly active catalytically, leading to efficient CNT growth. cam.ac.uk It has been successfully used for the surface-bound growth of MWCNTs on silica (B1680970) substrates. researchgate.net Furthermore, it has been demonstrated as a precursor for synthesizing high-quality DWNTs with high thermal stability using a hydrogen arc discharge technique. acs.org

Mechanism of Ni Nanoparticle Formation for CNT Growth via Pyrolysis

The effectiveness of this compound as a precursor for CNT growth lies in its thermal decomposition (pyrolysis) to form nickel nanoparticles in situ. researchgate.net When heated, nickel formate decomposes at a relatively low temperature to produce metallic nickel, carbon dioxide, water, and hydrogen. wikipedia.org This in-situ formation of fresh, highly active Ni nanoparticles is a critical step for the nucleation and subsequent growth of carbon nanotubes. cam.ac.uk The decomposition process tends to yield Ni nanoparticles with a narrow size distribution, which is a significant factor in controlling the diameter and quality of the resulting CNTs. cam.ac.uk The water produced during the decomposition of the dihydrate at lower temperatures (below 300°C) is removed from the system before reaching the higher temperatures (typically over 850°C) required for CNT growth in CVD processes, thus not interfering with the synthesis. acs.org

Influence of Precursor on CNT Morphology and Thermal Stability

The choice of this compound as a precursor significantly influences the morphology and thermal properties of the synthesized carbon nanotubes. It has been shown to be effective in producing DWNTs of high quality and structural integrity, with a narrow distribution of diameters. acs.org Thermogravimetric analysis has revealed that DWNTs synthesized using this precursor exhibit excellent high-temperature oxidation resistance, with stability up to approximately 800°C. acs.org This high thermal stability is attributed to the good structural integrity of the nanotubes. acs.org The use of nickel formate allows for the versatile growth of CNTs with varied structures. acs.org

Formation of Nickel Oxide (NiO) Thin Films and Nanoparticles

This compound is also utilized as a precursor for the synthesis of nickel oxide (NiO) nanoparticles and thin films. americanelements.com NiO, a material with a wide range of applications in electronics, sensors, and catalysis, can be prepared in various forms, including as a nanopowder with particle sizes under 50 nm. sigmaaldrich.comresearchgate.net The thermal decomposition of nickel formate can be tailored to produce NiO. While direct decomposition in a vacuum yields metallic nickel, decomposition under different atmospheric conditions can lead to the formation of nickel oxide. wikipedia.org The resulting NiO nanomaterials are used in applications such as gas sensors and as a component in battery manufacturing. researchgate.net

Role in the Preparation of Supported Nickel Catalysts for Heterogeneous Reactions (e.g., Dry Reforming of Methane)

This compound plays a role in the preparation of supported nickel catalysts for important heterogeneous reactions like the dry reforming of methane (B114726) (DRM). rsc.org DRM is a process that converts two major greenhouse gases, methane (CH4) and carbon dioxide (CO2), into syngas (a mixture of hydrogen and carbon monoxide), which is a valuable feedstock for producing liquid fuels and chemicals. rsc.orgmpg.de

Nickel-based catalysts are favored for this reaction due to their high activity and lower cost compared to noble metals. rsc.orgmdpi.com However, they are prone to deactivation by sintering and carbon deposition (coking). rsc.org To overcome this, nickel is often dispersed on a support material. The preparation of these supported catalysts can involve impregnating a support, such as silica or ceria-zirconia, with a nickel salt solution, followed by calcination and reduction. mdpi.combrandeis.edu While nickel nitrate (B79036) is a commonly used precursor, nickel formate offers an alternative route for introducing the nickel component. google.comnih.gov The goal is to achieve a high dispersion of small nickel particles that are resistant to deactivation. rsc.org The interaction between the nickel particles and the support is crucial for the catalyst's stability and performance. nih.gov

Synthesis of Nickel Sulfide (B99878) (NiS) and Related Nanocomposites

While direct synthesis routes using nickel formate and a sulfur source are less commonly detailed, the principle of using a nickel salt as a starting material is well-established. For instance, nickel sulfide nanoparticles can be synthesized by reacting a nickel salt with a sulfur-containing compound. iosrjournals.org The properties and phase of the resulting nickel sulfide (e.g., α-NiS, β-NiS) can be controlled by the reaction conditions. nih.govresearchgate.net The synthesis can be designed to produce unique microarchitectures, such as porous hollow microspheres, which have shown promise in applications like water splitting. pittstate.edu

Utilization in Recycling Processes (e.g., from WC-Ni Hard Metals)

The primary application of this compound in recycling is as a product of the selective dissolution of the nickel binder from WC-Ni composite scraps. This hydrometallurgical approach offers a more environmentally benign alternative to traditional pyrometallurgical methods, which are often energy-intensive and can lead to the formation of undesirable byproducts.

The recycling process can be broadly categorized into two main stages: the leaching of the nickel binder and the subsequent treatment of the resulting nickel formate solution.

Magnetic Properties of Nickel Ii Formate Dihydrate and Its Derivatives

Weak Ferrimagnetism and Magnetic Ordering Phenomena

Nickel(II) formate (B1220265) dihydrate exhibits a transition to a magnetically ordered state at a Néel temperature (TN) of approximately 15.5 K. aps.org Below this temperature, the compound does not behave as a simple antiferromagnet but rather as a weak ferrimagnet. This behavior arises from the presence of two non-equivalent Ni2+ sites within its monoclinic crystal structure, which form two distinct magnetic subsystems. aps.org

Heat capacity measurements have provided further insight into the magnetic ordering. These studies indicate a sharp peak associated with long-range spin ordering at 14.5 K. aps.org Some interpretations of the thermal data suggest that the nickel ions in one of the subsystems (the B-sites) may remain paramagnetic even below the Néel temperature, while the ions in the other subsystem (the A-sites) are antiferromagnetically ordered. aps.org This perspective, however, presents a contrast with the weak ferrimagnetism model derived from magnetization data, which implies ordered moments on both Ni sites. aps.org

Table 1: Magnetic Ordering Temperatures for Nickel(II) Formate Dihydrate

| Magnetic Transition | Temperature (K) | Source |

| Néel Temperature (TN) | 15.5 | aps.org |

| Long-Range Spin Ordering | 14.5 | aps.org |

Compensation Points and Magnetization Reversal Studies

A particularly noteworthy characteristic of this compound's magnetic behavior is the presence of a compensation point (T*). aps.org This is a temperature at which the net magnetization of the material becomes zero, despite the constituent sublattices remaining magnetically ordered. For Ni(HCOO)₂·2H₂O, this compensation point is observed at 8.5 K. aps.org

The existence of a compensation point is a hallmark of ferrimagnetism. It occurs because the opposing magnetic moments of the two subsystems have different temperature dependencies. As the temperature decreases below the Néel temperature, the magnitude of the weak magnetic moment initially increases. It then decreases to zero at the compensation temperature of 8.5 K before increasing again as the temperature is lowered further. aps.org

Studies of the magnetization reversal have shown that the sign of the low-field magnetization at any given temperature depends on the sample's magnetic history. The signs of magnetization are opposite for temperatures below the compensation point (T < T) compared to temperatures between the compensation point and the Néel temperature (T < T < TN). aps.org This complex response underscores the delicate balance and competition between the two magnetic subsystems within the crystal structure.

Table 2: Key Magnetic Points in this compound

| Phenomenon | Temperature (K) | Source |

| Compensation Point (T*) | 8.5 | aps.org |

Exchange Interactions and Zero-Field Splitting in Dinuclear and Polymeric Complexes

The magnetic behavior of this compound is governed by superexchange interactions mediated by the formate groups that bridge the Ni2+ ions. The crystal structure contains both dinuclear and polymeric arrangements of these ions. The formate groups create bridges between Ni2+ ions within the same magnetic subsystem (A-A) and between ions in different subsystems (A-B). aps.org

Thermal data analysis suggests that the exchange interaction between the A and B subsystems (A-B interaction) is significantly weaker than the interaction between ions within the A subsystem (A-A interaction). aps.org This difference in interaction strength is fundamental to the observed magnetic properties, including the distinct ordering behavior of the two subsystems.

Correlation between Crystal Structure and Magnetic Behavior

There is a strong correlation between the crystal structure of this compound and its complex magnetic properties. The compound crystallizes in the monoclinic P2₁/c space group. A key feature of this structure is the presence of two crystallographically non-equivalent Ni2+ cations. aps.org

One set of Ni2+ ions (A-sites) is octahedrally coordinated to six oxygen atoms from six different formate anions. The other set (B-sites) is coordinated to four oxygen atoms from water molecules and two oxygen atoms from formate anions. aps.org These two types of nickel ions form distinct layers within the crystal lattice.

This structural arrangement directly leads to the formation of the two magnetic subsystems that are central to the material's weak ferrimagnetism. The formate anions act as bridging ligands, creating a three-dimensional network and mediating the magnetic exchange interactions. The different coordination environments of the A and B sites result in different crystal field effects and, consequently, different magnetic anisotropies and temperature dependencies of their magnetic moments. It is this structural distinction that gives rise to the opposing weak ferromagnetic moments and the observation of a compensation point. aps.org

Low-Temperature Magnetic Susceptibility and Heat Capacity Measurements

Low-temperature magnetic susceptibility and heat capacity measurements have been crucial in elucidating the magnetic behavior of this compound. Magnetic susceptibility measurements reveal a sharp increase in susceptibility as the temperature approaches the Néel temperature from above, indicative of the onset of magnetic ordering. Below TN, the susceptibility exhibits the complex behavior characteristic of weak ferrimagnetism, including the sign reversal at the compensation point. aps.org

Heat capacity measurements performed between 1.4 K and 20 K show two prominent features. aps.org The first is a sharp λ-type anomaly peaking at 14.5 K, which signifies the long-range ordering transition. The total magnetic entropy change associated with this transition has been analyzed to understand the nature of the ordering. aps.org

Q & A

Q. What are the standard synthesis methods for Nickel(II) formate dihydrate, and how can reaction conditions be optimized?

this compound is typically synthesized via:

- Metathesis : Reacting nickel sulfate with sodium formate in aqueous solution. Excess sodium formate ensures complete precipitation, followed by filtration and drying .

- Direct neutralization : Dissolving nickel hydroxide in formic acid under controlled pH (~4–5) to avoid nickel carbonate formation. Crystallization occurs upon slow evaporation . Optimization: Maintain temperatures below 60°C during synthesis to prevent premature decomposition.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use NIOSH-approved respirators (N95 or higher) when handling powders .

- Ventilation : Use fume hoods or local exhaust systems to minimize inhalation of dust. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Storage : Keep in airtight containers at room temperature, away from moisture and oxidizing agents .

Q. How is the crystal structure of this compound characterized, and what are its key parameters?

The compound crystallizes in a monoclinic system (P2₁/c) with two distinct Ni²⁺ sites:

| Parameter | Value |

|---|---|

| a (Å) | 8.5806 |

| b (Å) | 7.0202 |

| c (Å) | 9.2257 |

| β (°) | 97.551 |

| Coordination | Octahedral (Ni–O) |

| One Ni²⁺ is bonded to six formate O atoms, while the other binds four water O atoms and two formate O atoms, forming a 3D framework stabilized by O–H···O hydrogen bonds . |

Advanced Research Questions

Q. What is the thermal decomposition mechanism of this compound, and how does it vary under different atmospheric conditions?

Decomposition occurs in two steps:

- Step 1 (180–200°C) : Loss of two water molecules, forming anhydrous nickel formate.

- Step 2 (>200°C) : Breakdown of the anhydrous formate into Ni (in inert atmospheres) or NiO (in air), alongside CO, CO₂, H₂, and CH₄ . Kinetics: The dehydration step follows a phase-boundary model, while the decomposition of anhydrous formate fits a nucleation-growth model . Contradictions in final products (Ni vs. NiO) highlight the need for controlled atmosphere studies .

Q. How can this compound be utilized as a catalyst precursor for carbon nanotube synthesis?

When used in hydrogen arc discharge, the compound decomposes to produce ultrafine Ni particles (~12 Å), which catalyze the growth of double-walled carbon nanotubes (DWNTs). Key factors:

- Purity : High-purity DWNTs with narrow diameter distributions (outer: 1.98–3.47 nm; inner: 1.32–2.81 nm) are achieved .

- Thermal stability : DWNTs exhibit oxidation resistance up to 800°C, attributed to defect healing by hydrogen radicals during synthesis .

Q. What analytical techniques are recommended to resolve contradictions in decomposition pathways?

Q. How does the hydrogen-bonding network influence the stability of this compound?

The 3D framework is stabilized by medium-strength O–H···O bonds (2.7–2.9 Å) between water molecules and formate O atoms. Disruption of this network (e.g., dehydration) reduces structural integrity, accelerating decomposition .

Q. What methodological considerations are critical for XRD analysis of this compound?

- Temperature : Collect data at 100 K to minimize thermal motion artifacts.

- Absorption correction : Apply multi-scan methods (e.g., SADABS) due to high µ (3.48 mm⁻¹ for MoKα radiation) .

- Hydrogen placement : Use difference Fourier maps to locate H atoms, refining positions freely for accuracy .

Data Contradiction Analysis

Q. Why do studies report differing decomposition products (Ni vs. NiO) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.